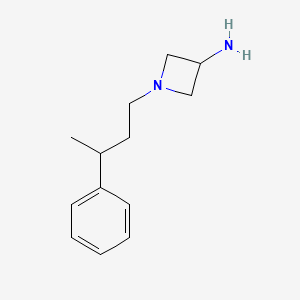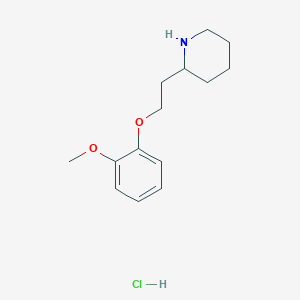
2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride
説明
Molecular Structure Analysis
The IUPAC name of the compound is 2-[2-(4-methoxyphenoxy)ethyl]piperidine hydrochloride . The InChI code is 1S/C14H21NO2.ClH/c1-16-13-5-7-14(8-6-13)17-11-9-12-4-2-3-10-15-12;/h5-8,12,15H,2-4,9-11H2,1H3;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.78 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .科学的研究の応用
Serotonin Receptor Interactions
- Research has shown that compounds structurally related to "2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride" have been studied for their potential interactions with serotonin (5-HT) receptors. These studies provide insights into the therapeutic potential of such compounds in treating anxiety and mood disorders. For example, compounds targeting the 5-HT(1A) receptors have been implicated in the pathophysiology and treatment of these conditions, demonstrating the significance of receptor occupancy studies using positron emission tomography (PET) and selective antagonists (Rabiner et al., 2002).
Imaging Studies
- The use of PET imaging to delineate serotonin receptors in the human brain highlights the role of structurally similar compounds in advancing our understanding of psychiatric and neurological disorders. Studies employing radioligands like [11C]WAY-100635 have provided the first delineation of 5-HT1A receptors in living human brains, underscoring the potential of these compounds in investigating the central nervous system's pharmacology (Pike et al., 1995).
Metabolism and Pharmacokinetics
- Understanding the metabolism and disposition of related compounds is crucial for their development as therapeutic agents. Studies on the metabolism and disposition of compounds like BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, reveal the complexity of metabolic pathways and the importance of assessing metabolic profiles for clinical applications (Christopher et al., 2010).
Safety and Hazards
特性
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-7-2-3-8-14(13)17-11-9-12-6-4-5-10-15-12;/h2-3,7-8,12,15H,4-6,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMXLBRGOMIDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride | |
CAS RN |
1219982-04-3 | |
| Record name | Piperidine, 2-[2-(2-methoxyphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



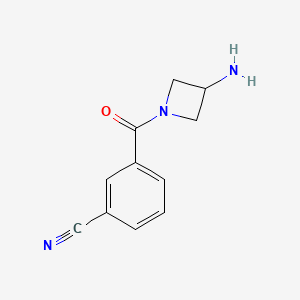


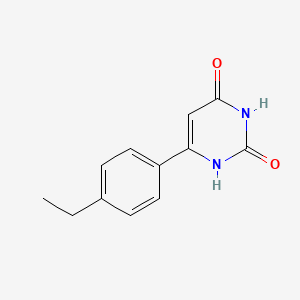
![1-[(2-Hydroxy-3-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487920.png)
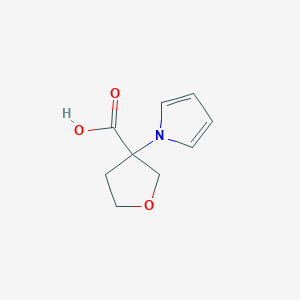
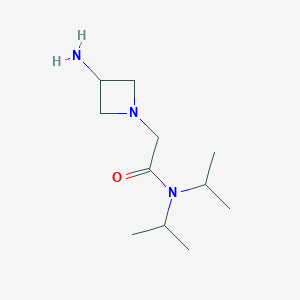


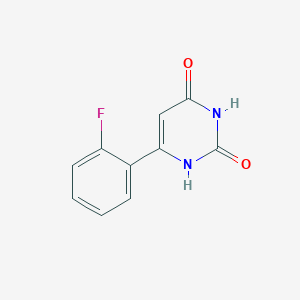
![N-[2-(3-aminoazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1487930.png)
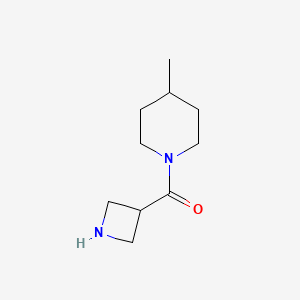
![1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487932.png)
